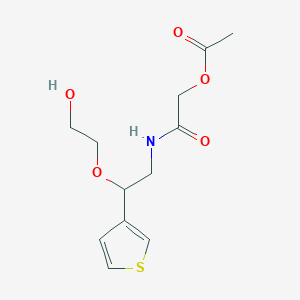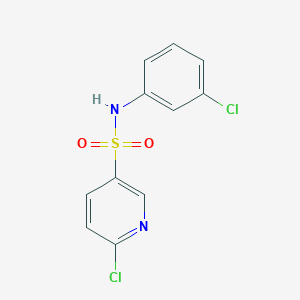![molecular formula C13H11N3O4 B2503467 1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1169992-18-0](/img/structure/B2503467.png)
1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involved a one-pot reaction and was characterized using various spectroscopic techniques . Similarly, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved via N-alkylation, demonstrating the importance of functional group transformations in constructing complex molecules . These methods could potentially be applied to the synthesis of the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common techniques used to determine and optimize the molecular geometry of heterocyclic compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The papers provided indicate that experimental data often correlate well with theoretical calculations, suggesting that a similar approach could be used to analyze the molecular structure of "1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their electronic structure, which can be studied through molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . These properties can predict how a molecule might undergo chemical reactions. For example, the presence of electron-rich or electron-deficient regions can facilitate certain types of chemical reactions, such as nucleophilic or electrophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like FT-IR, NMR, and UV-Vis are used to characterize these properties . Additionally, compounds with oxadiazole rings, similar to the one in the compound of interest, have been shown to possess potential antibacterial and antitubercular activities, which could be relevant for pharmaceutical applications . The optical properties, including absorption and fluorescence characteristics, are also important for applications in materials science .
Applications De Recherche Scientifique
Synthesis and Biological Activity Predictions
A study detailed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including derivatives of 1-(Benzo[d][1,3]dioxol-5-yl). These compounds were synthesized via a one-pot condensation method. The biological activity of these synthesized compounds was predicted using PASS, indicating potential applications in various biological targets (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity
Research on 1-(5-Chloro-2-hydroxyphenyl) derivatives, including those with 1,2,4-oxadiazole moieties, highlighted their significant antioxidant activity. This study found that some compounds exhibited antioxidant activity 1.5 times higher than ascorbic acid, indicating their potential as powerful antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antimicrobial Activity
Another study synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including pyrrolidine rings, and evaluated their strong antimicrobial activity. A structure–activity relationship study indicated the potential of these compounds for developing antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Electrochromic Materials
A distinctive application is seen in the development of electrochromic materials. A specific study focused on synthesizing and analyzing the performance of novel pyridine- and oxadiazole-containing materials for organic light-emitting diodes (OLEDs), highlighting the versatility of oxadiazole derivatives in electronic applications (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Anticancer Activity
Research into pyridine-3-carbonitrile derivatives, which include the benzo[d][1,3]dioxol moiety, showcased their synthesis and evaluation against breast cancer cell lines. The study's results suggested that these compounds possess potent anticancer activity, highlighting the therapeutic potential of such derivatives (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12-3-8(13-14-6-20-15-13)5-16(12)9-1-2-10-11(4-9)19-7-18-10/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMPMIFKRJSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)


![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)




![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)
